7A-(CHLOROMETHYL)HEXAHYDRO-1H-PYRROLIZINE
Description
Significance of the Pyrrolizine Framework as a Synthetic Target and Intermediate
The significance of the pyrrolizine framework is intrinsically linked to the biological activities of the natural and synthetic compounds that contain this motif. Pyrrolizidine (B1209537) alkaloids are found in numerous plant species and exhibit a wide spectrum of biological effects, including antibacterial, antiviral, and anticancer properties. This has made the pyrrolizidine skeleton a compelling target for synthetic chemists aiming to develop new therapeutic agents. The structural complexity and stereochemical diversity of these alkaloids present formidable synthetic challenges, driving the development of novel and elegant synthetic methodologies. Beyond their role in medicinal chemistry, functionalized pyrrolizidine derivatives serve as versatile intermediates in organic synthesis, providing a rigid scaffold for the construction of more complex molecules.
Historical Development of Hexahydro-1H-Pyrrolizine Synthesis
The history of hexahydro-1H-pyrrolizine synthesis is deeply rooted in the study of pyrrolizidine alkaloids, which began with their isolation and structure elucidation in the early 20th century. Early synthetic efforts were focused on confirming the structures of these natural products. Over the decades, numerous strategies have been developed for the construction of the pyrrolizidine core. These methods can be broadly categorized into several key approaches:
Intramolecular Cyclization Reactions: Many syntheses rely on the formation of one of the five-membered rings through an intramolecular cyclization. This can involve various reactions, such as nucleophilic substitution, condensation reactions, or radical cyclizations.
Cycloaddition Reactions: [3+2] Cycloaddition reactions, particularly those involving azomethine ylides, have proven to be a powerful tool for the stereocontrolled synthesis of the pyrrolizidine skeleton.
Ring-Closing Metathesis (RCM): The advent of RCM has provided a versatile and efficient method for the construction of the unsaturated pyrrolizine ring system, which can then be reduced to the saturated hexahydro-1H-pyrrolizine core.
From Chiral Precursors: Asymmetric syntheses often start from readily available chiral building blocks, such as proline or pyroglutamic acid, to control the stereochemistry of the final product. A notable example involves the use of proline and epichlorohydrin (B41342) to create stereoisomers of 7a-substituted pyrrolizidine derivatives through a stereocontrolled anionic cyclization reaction. researchgate.netthieme-connect.com
The evolution of these synthetic methods has been driven by the continuous need for more efficient, stereoselective, and versatile routes to access a wide range of functionalized pyrrolizidine derivatives.
Structural Characteristics and Nomenclature of the Hexahydro-1H-Pyrrolizine Scaffold
The hexahydro-1H-pyrrolizine scaffold, also known as pyrrolizidine, possesses a unique bicyclic structure with a bridgehead nitrogen atom. wikipedia.org The formal IUPAC name is hexahydro-1H-pyrrolizine. wikipedia.org The numbering of the ring system starts from one of the carbons adjacent to the bridgehead nitrogen and proceeds around the larger ring first. The bridgehead carbon is designated as 7a.
Overview of the Chemical Research Landscape for 7A-(Chloromethyl)hexahydro-1H-pyrrolizine
While the broader field of pyrrolizidine chemistry is well-explored, dedicated research focusing solely on this compound is more limited. Much of the available information comes from chemical suppliers and patent literature, where it is often cited as a synthetic intermediate. Its primary role appears to be as a reactive building block for the introduction of the hexahydro-1H-pyrrolizine moiety into larger molecules. The chloromethyl group at the 7a-position is a key functional handle that allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists. Recent research has highlighted the importance of 7a-substituted pyrrolizidines, such as trans-(2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, as fragments in the development of inhibitors for challenging drug targets like KRAS G12D, suggesting a growing interest in the synthesis and application of compounds with functional groups at this position. thieme-connect.com
In-Focus: The Chemical Compound “this compound”
This section provides a detailed examination of the chemical and physical properties, synthesis, reactivity, and applications of the specific compound this compound.
Chemical and Physical Properties
This compound is typically available as its hydrochloride salt, which is a more stable and handleable form of the amine.
| Property | Value | Source |
| Chemical Formula | C₈H₁₄ClN | guidechem.com |
| Molecular Weight | 159.65 g/mol (free base) | guidechem.com |
| Molecular Weight (HCl salt) | 196.12 g/mol | sigmaaldrich.com |
| Appearance | Typically a solid | |
| Melting Point (HCl salt) | 210-212 °C | sigmaaldrich.com |
| CAS Number | 149948-04-9 (free base) | bldpharm.com |
| CAS Number (HCl salt) | 159329-68-7 | sigmaaldrich.com |
This data is presented in an interactive format. You can sort the table by clicking on the column headers.
Synthetic Methodologies for this compound
A recently developed versatile methodology for preparing 7a-substituted pyrrolizidine derivatives starts from inexpensive proline and epichlorohydrin. thieme-connect.com This method utilizes a pivotal stereocontrolled anionic cyclization reaction to construct the pyrrolizidine core with a functionalized side chain at the 7a-position. This side chain can be further elaborated to yield intriguing 7a-hydroxymethyl pyrrolizidine derivatives. thieme-connect.com
Once the (hexahydro-1H-pyrrolizin-7a-yl)methanol is obtained, it can be converted to this compound using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Another potential synthetic route could involve the transformation of a 7a-cyano-hexahydro-1H-pyrrolizine intermediate. For instance, the synthesis of 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine has been reported via the reduction of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. prepchem.com It is conceivable that the cyano group could be converted to a chloromethyl group through a series of established chemical transformations.
Chemical Reactions and Reactivity
The primary site of reactivity in this compound is the chloromethyl group at the 7a-position. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a variety of nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at this position.
Common reactions involving the chloromethyl group include:
Alkylation: The compound can be used to alkylate various nucleophiles, such as amines, thiols, and carbanions, to attach the pyrrolizidine moiety to other molecules.
Formation of Ethers: Reaction with alkoxides or phenoxides would yield the corresponding ethers.
Formation of Esters: Displacement of the chloride with a carboxylate would lead to the formation of an ester.
Formation of Amines: Reaction with ammonia (B1221849) or primary/secondary amines would produce the corresponding aminomethyl derivative.
The reactivity of this compound is exemplified by a study on the rearrangement of the analogous 7a-trichloromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, which undergoes rearrangement to form 1-azabicyclo[3.3.1]nonanes, highlighting the chemical transformations possible at the 7a-position. rsc.org
Applications in Organic Synthesis and Medicinal Chemistry
The utility of this compound lies in its role as a versatile synthetic intermediate. Its ability to introduce the rigid and biologically relevant pyrrolizidine scaffold makes it a valuable tool in drug discovery and development.
While specific examples of its direct use are not extensively documented in peer-reviewed journals, its potential applications are significant. The pyrrolizidine nucleus is a core feature of many natural and synthetic compounds with diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties. For instance, a novel synthesized pyrrolizidine alkaloid, PA-1, has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus by damaging the cell membrane. Furthermore, various pyrrolizidine derivatives have been investigated for their potential as anticancer agents.
The functionalized pyrrolizidine core provided by this compound can be incorporated into larger molecules to explore new structure-activity relationships and develop novel therapeutic candidates. The recent interest in 7a-substituted pyrrolizidines as fragments for KRAS inhibitors underscores the growing importance of this class of compounds in medicinal chemistry. thieme-connect.com
Structure
3D Structure of Parent
Properties
CAS No. |
159329-68-7 |
|---|---|
Molecular Formula |
C8H15Cl2N |
Molecular Weight |
196.11 g/mol |
IUPAC Name |
8-(chloromethyl)-1,2,3,5,6,7-hexahydropyrrolizine;hydrochloride |
InChI |
InChI=1S/C8H14ClN.ClH/c9-7-8-3-1-5-10(8)6-2-4-8;/h1-7H2;1H |
InChI Key |
VWSNHWJMGYQBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)CCl.Cl |
Synonyms |
7A-(CHLOROMETHYL)HEXAHYDRO-1H-PYRROLIZINE |
Origin of Product |
United States |
Advanced Synthetic Strategies for 7a Chloromethyl Hexahydro 1h Pyrrolizine and Its Derivatives
Methodologies for Constructing the Hexahydro-1H-Pyrrolizine Core Structure
The construction of the fused bicyclic framework of hexahydro-1H-pyrrolizine can be broadly categorized into intramolecular cyclization approaches and intermolecular annulation reactions. These strategies offer diverse pathways to access the core structure with various substitution patterns.
Intramolecular Cyclization Approaches
Intramolecular cyclization involves the formation of one or both rings of the pyrrolizidine (B1209537) core from a single acyclic or monocyclic precursor. This approach is powerful for establishing stereocenters and achieving high levels of complexity in a controlled manner.
Tandem, or cascade, reactions offer an efficient route to complex molecules by forming multiple bonds in a single operation from a strategically designed precursor. In the context of pyrrolizidine synthesis, tandem cyclizations can rapidly assemble the bicyclic core.
One notable strategy involves a palladium-catalyzed tandem cyclization of diene amides. This method provides a novel pathway toward the pyrrolizidine alkaloid core structure. Another powerful approach is the tandem ring-closing metathesis (RCM) followed by a transannular cyclization. acs.org In this sequence, an RCM reaction first forms an eight-membered azacyclooctene intermediate. Subsequent manipulation, such as epoxidation followed by base-induced transannular attack by the nitrogen atom, leads to the formation of the bicyclic pyrrolizidine framework. acs.orgnih.gov This strategy has been successfully applied to the synthesis of various polyhydroxylated pyrrolizidine alkaloids. acs.orgnih.gov
An enzymatic [4+2] cyclization cascade has also been identified in the biosynthesis of certain natural products, where dedicated cyclases catalyze the formation of multiple rings from a linear precursor in a highly regio- and stereoselective manner. nih.gov
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic alkenes, including nitrogen heterocycles. wikipedia.orgorganic-chemistry.org The reaction utilizes metal catalysts, most commonly ruthenium-based complexes like Grubbs' catalysts, to form a new double bond via the intramolecular metathesis of a diene. wikipedia.orgorganic-chemistry.org The driving force for the reaction is often the entropically favorable release of a small volatile alkene, such as ethylene. wikipedia.org
RCM is highly effective for synthesizing unsaturated 5- to 30-membered rings and tolerates a wide variety of functional groups. wikipedia.orgnih.gov In the synthesis of the hexahydro-1H-pyrrolizine core, RCM can be used to form either the initial pyrrolidine (B122466) ring or a larger ring that subsequently rearranges. For example, diallylated amines can undergo RCM to furnish dihydropyrrole (pyrroline) intermediates, which can then be further elaborated to the full bicyclic system. wikipedia.orgorganic-chemistry.org The strategy has also been employed to create medium-sized bridged ring systems by the RCM of 2,5-disubstituted dihydropyrroles. rsc.org
| Catalyst Generation | Common Name | Key Features | Typical Application |
|---|---|---|---|
| First Generation | Grubbs' Catalyst (1st Gen) | Good performance for terminal, less-hindered olefins. | Formation of 9- to 12-membered bridged rings from dihydropyrroles. rsc.org |
| Second Generation | Grubbs' Catalyst (2nd Gen) | Higher activity, broader substrate scope including more substituted olefins. | Synthesis of complex macrocycles and challenging ring systems. organic-chemistry.org |
| Third Generation | Hoveyda-Grubbs Catalysts | Enhanced stability and initiation control. | Used in large-scale synthesis where catalyst robustness is critical. orgsyn.org |
| Tungsten-based | Schrock Catalyst Analogs | High activity, can provide high Z-selectivity in macrocyclization. nih.gov | Stereoselective synthesis of macrocyclic natural products. nih.gov |
Radical Cyclizations: These reactions involve the generation of a radical species that cyclizes onto a tethered unsaturated group. 5-exo-trig radical cyclizations are a common method for preparing five-membered rings like pyrrolidines. diva-portal.org For instance, N-(ω-acyl)-radicals, generated from acyl-selenide precursors, can cyclize onto a pyrrole (B145914) ring to generate substituted 2,3-dihydro-1H-pyrrolizidine systems. researchgate.net Another approach involves the radical-mediated addition of tributyltin hydride (Bu₃SnH) to suitable precursors, leading to diastereomeric mixtures of pyrrolizidines. nih.gov The diastereoselectivity of these cyclizations can often be influenced by the nature of the nitrogen-protecting group. diva-portal.org
Ionic Cyclizations: These methods rely on the cyclization of charged intermediates. Anionic cyclization provides a robust route to 7a-substituted pyrrolizidine derivatives. A notable example starts from proline and epichlorohydrin (B41342), proceeding through a key stereocontrolled anionic cyclization step to yield 7a-hydroxymethyl pyrrolizidine derivatives. N-acyliminium ions are also powerful electrophilic intermediates for constructing the pyrrolizidine core. These ions, typically generated from cyclic amides (lactams), can be trapped intramolecularly by a tethered nucleophile, such as an allylsilane. This approach has been used in expedient syntheses of various pyrrolizidine alkaloids.
Intermolecular Annulation and Cycloaddition Reactions
These strategies involve the construction of the bicyclic core by bringing together two separate molecular fragments. Cycloaddition reactions, in particular, are highly efficient for rapidly building molecular complexity.
The 1,3-dipolar [3+2] cycloaddition reaction is a powerful and highly convergent method for synthesizing five-membered heterocyclic rings, including the pyrrolidine rings that form the hexahydro-1H-pyrrolizine core. nih.gov This reaction typically involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, which is usually an alkene or alkyne. acs.orgnih.gov
Azomethine ylides are particularly versatile intermediates for this purpose. They can be generated in several ways, including the thermal ring-opening of aziridines or, more commonly, through the condensation of an α-amino acid (like proline or glycine) with an aldehyde or ketone. mdpi.comnih.gov The subsequent cycloaddition can occur in an intermolecular or intramolecular fashion.
In an intermolecular approach, a pre-formed or in-situ generated azomethine ylide reacts with a separate dipolarophile to form a pyrrolidine ring. mdpi.com A highly efficient method involves a pseudo five-component reaction where glycine, an aldehyde, and a maleimide (B117702) derivative react to form complex tetracyclic pyrrolizidines through a double [3+2] cycloaddition sequence. mdpi.com
Intramolecular [3+2] cycloadditions are also highly effective. nih.gov In this variation, the azomethine ylide and the dipolarophile are tethered within the same molecule. This strategy provides excellent control over stereochemistry and leads to the rapid assembly of fused polycyclic systems, including the pyrrolizidine skeleton. nih.govnih.gov These reactions are often highly diastereoselective and can be catalyzed by Lewis acids to enhance reactivity and selectivity. nih.gov
| Ylide Source | Reaction Type | Key Features & Findings | Reference |
|---|---|---|---|
| Glycine + Aldehyde | Intermolecular Double [3+2] Cycloaddition | Pseudo five-component reaction leading to tetracyclic pyrrolizidines in high yield (71–93%) and diastereoselectivity (>9:1 dr). | mdpi.com |
| Secondary Amines + Aldehyde with Dipolarophile | Intramolecular [3+2] Cycloaddition | Benzoic acid facilitates the formation of nonstabilized azomethine ylides, leading to polycyclic amines with high diastereoselectivity. | nih.gov |
| Naphtho-O-alkenyl aldehydes + L-proline | Intramolecular [3+2] Cycloaddition | Generates polycyclic naphthopyrano-pyrrolizidine derivatives. | nih.gov |
| α-Amino Acids (general) | Decarboxylative Condensation | A widely used, versatile method for generating nonstabilized azomethine ylides for cycloaddition reactions. | nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular architectures, including the pyrrolizidine skeleton. tandfonline.comresearchgate.net These reactions combine three or more starting materials in a single pot to form a product that incorporates structural elements from each reactant, often with high stereoselectivity. acs.org
One notable MCR approach involves the 1,3-dipolar cycloaddition of azomethine ylides. For instance, the reaction of an α-amino acid ester with an aldehyde generates an azomethine ylide intermediate. This intermediate can then undergo a [3+2] cycloaddition with a dipolarophile, such as a maleimide, to construct the hexahydropyrrolo[3,4-c]pyrrole core, which is closely related to the pyrrolizidine framework. rsc.org Subsequent chemical transformations can then be employed to achieve the final pyrrolizidine structure. A key advantage of MCRs is their ability to rapidly generate molecular diversity from simple, readily available starting materials. bohrium.com Microwave-assisted, one-pot, three-component 1,3-dipolar cycloaddition reactions have been shown to produce highly regioselective and stereoselective pyrrolizidine spirooxindoles. nih.gov
Table 1: Examples of Multicomponent Reactions in Pyrrolizidine Synthesis
| Reaction Type | Reactants | Key Intermediate | Core Structure Formed | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition Cascade | α-amino acid methyl ester, 2-nitrobenzaldehyde, maleimide | Ester-stabilized azomethine ylide | Hexahydropyrrolo[3,4-c]pyrrole | rsc.org |
| Diastereoselective MCR in Water | Hydantoin, malononitrile, benzaldehyde | Michael adduct | 2-Azapyrrolizidine analogue | acs.org |
| Microwave-Assisted 1,3-Dipolar Cycloaddition | Isatin, amino acid, dipolarophile | Azomethine ylide | Pyrrolizidine bis-spirooxindoles | nih.gov |
Reduction of Pyrrole or Pyrrolidine Precursors
The construction of the saturated hexahydropyrrolizine ring system can be effectively achieved through the reduction of unsaturated pyrrole or partially saturated pyrrolidine precursors. These methods often involve the initial synthesis of a functionalized monocyclic or bicyclic intermediate, followed by a reduction step to yield the desired saturated core. nih.gov
A common strategy involves the synthesis of a substituted pyrrole, which is then subjected to catalytic hydrogenation. organic-chemistry.org For example, a rhodium-catalyzed hydroacylation of an aldehyde with a propargylic amine can produce a γ-amino enone, which cyclizes to a highly substituted pyrrole. nih.gov This pyrrole can then be reduced to the corresponding pyrrolidine. The reduction of dihydropyrroles, formed from similar hydroacylation reactions with allylic amines, can also lead to saturated pyrrolidines. The use of bulky reducing agents like diisobutylaluminium hydride (DIBAL-H) often proceeds with high diastereoselectivity. nih.gov
Another pathway involves the reduction of bicyclic lactams. The synthesis of (±)-trachelanthamidine and (±)-isoretronecanol, two simple pyrrolizidine alkaloids, has been achieved from succinimide (B58015) via a route where the final step is the reduction of a bicyclic amide intermediate. atmire.com Similarly, the reduction of a cyano group at the 7a-position to an aminomethyl group is a key transformation, as seen in the synthesis of 7a-aminomethyl-hexahydro-1H-pyrrolizine, where a 7a-cyano precursor is reduced using platinum oxide under a hydrogen atmosphere. prepchem.com This highlights how reduction steps are crucial for installing functional groups as well as for saturating the ring system.
Ring Expansion Strategies
Ring expansion reactions provide an elegant method for constructing the pyrrolizidine skeleton from smaller, more readily accessible cyclic precursors, such as azetidines. This strategy leverages the release of ring strain to drive the formation of the five-membered rings of the pyrrolizidine system.
A powerful example is the acs.orgacs.org-Stevens rearrangement of azetidinium ylides. acs.org In this approach, an azetidine (B1206935) carboxylate ester bearing a pendant diazoketone is treated with a rhodium or copper catalyst to generate a metallocarbene. Intramolecular reaction of the carbene with the azetidine nitrogen forms a spirocyclic azetidinium ylide. This ylide then undergoes a rapid and efficient acs.orgacs.org-shift, where the ester-substituted carbon migrates to furnish the ring-expanded pyrrolizidine ketone. This method provides rapid access to the core structure of alkaloids like turneforcidine (B1243542) and platynecine from a simple azetidine precursor. acs.org
Table 2: Ring Expansion of Azetidine to Pyrrolizidine
| Starting Material | Key Reagent/Catalyst | Intermediate | Reaction Type | Product Core | Reference |
|---|---|---|---|---|---|
| Azetidine-2-carboxylate with diazoketone side chain | Rhodium(II) acetate (B1210297) or Cu(acac)₂ | Spirocyclic azetidinium ylide | acs.orgacs.org-Stevens Rearrangement | Pyrrolizidinone | acs.org |
Regioselective Introduction of the Chloromethyl Moiety at the 7A-Position
The introduction of the chloromethyl group at the bridgehead 7a-position is a critical step in the synthesis of the target compound. This quaternary center is sterically hindered and lacks inherent reactivity, making regioselective functionalization a significant challenge that requires specific synthetic strategies.
Direct Halogenation Methods
Direct halogenation of the pre-formed hexahydropyrrolizine at the 7a-position is synthetically challenging. The C-H bond at this tertiary bridgehead carbon is unactivated, making it resistant to typical electrophilic or nucleophilic substitution reactions. Radical halogenation methods could potentially be employed, but these often suffer from a lack of regioselectivity, leading to a mixture of halogenated products at various positions on the pyrrolizidine rings. Consequently, direct halogenation is generally not a preferred method for the controlled synthesis of 7a-(chloromethyl)hexahydro-1H-pyrrolizine. Synthetic strategies usually rely on building the functionality from a precursor group already located at the 7a-position.
Functional Group Interconversions (e.g., from alcohol, nitrile)
A more reliable and regioselective approach is the conversion of a pre-existing functional group at the 7a-position into the desired chloromethyl group. This method ensures that the new group is installed exclusively at the target site.
One of the most common strategies is the conversion of a 7a-(hydroxymethyl)pyrrolizidine precursor. The primary alcohol can be converted to a chloride using a variety of standard reagents. vanderbilt.edu The Appel reaction, using triphenylphosphine (B44618) (Ph₃P) and carbon tetrachloride (CCl₄), is a mild and effective method for this transformation. ub.edu Other common reagents include thionyl chloride (SOCl₂) or oxalyl chloride. These reactions typically proceed via an Sₙ2 mechanism, providing the chloromethyl group with high efficiency. vanderbilt.eduimperial.ac.uk
Alternatively, a nitrile group at the 7a-position can serve as a precursor. For example, 7a-cyano-hexahydro-1H-pyrrolizine can be synthesized and then transformed. prepchem.com While the direct conversion of a nitrile to a chloromethyl group is not standard, a two-step process involving reduction of the nitrile to the corresponding primary amine (7a-aminomethyl-hexahydro-1H-pyrrolizine), followed by a Sandmeyer-type reaction or other diazotization-substitution sequence, could theoretically provide the target chloride, although this is a more circuitous route than conversion from the alcohol.
Table 3: Reagents for Converting 7a-(Hydroxymethyl)pyrrolizidine to 7a-(Chloromethyl)pyrrolizidine
| Reagent System | Typical Conditions | Mechanism Class | Reference |
|---|---|---|---|
| Triphenylphosphine (Ph₃P) / Carbon Tetrachloride (CCl₄) | Inert solvent (e.g., CH₂Cl₂) | Appel Reaction (Sₙ2) | vanderbilt.eduub.edu |
| Thionyl Chloride (SOCl₂) | Often with a base like pyridine | Sₙi or Sₙ2 | vanderbilt.edu |
| Triphenylphosphine (Ph₃P) / Dichloromethane | - | Sₙ2 | ub.edu |
Stereocontrolled Synthesis of Enantiopure and Diastereopure this compound
Achieving stereochemical purity in the synthesis of this compound and its analogs is a significant challenge. Researchers have developed several key strategies to control the formation of specific enantiomers and diastereomers, which are crucial for producing compounds with desired properties. These methods include the use of chiral auxiliaries, asymmetric catalysis, enzymatic reactions, and starting from naturally chiral molecules.
Chiral auxiliary-based synthesis is a classical yet effective method for inducing stereoselectivity. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the synthetic sequence, guiding the formation of new stereocenters in a predictable manner. After serving its purpose, the auxiliary is cleaved and can often be recovered for reuse.
The general process involves covalently attaching a chiral auxiliary to an achiral substrate. The steric and electronic properties of the auxiliary then direct the approach of reagents from a specific face, leading to a diastereoselective reaction. For the synthesis of the pyrrolizidine core, an auxiliary could be attached to a pyrrolidine precursor to control the stereochemistry of alkylation or cyclization reactions that form the second five-membered ring. While specific examples for this compound are not extensively detailed in recent literature, this strategy remains a foundational technique in the asymmetric synthesis of N-heterocycles.
Asymmetric catalysis has emerged as a powerful and efficient tool for constructing chiral molecules. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Annulation, or ring-forming, reactions are particularly well-suited for this approach in building the bicyclic pyrrolizidine skeleton.
Key catalytic methods applicable to pyrrolizidine synthesis include:
Proline Catalysis : The natural amino acid proline and its derivatives are highly effective organocatalysts. nih.govyoutube.com They can activate carbonyl compounds by forming a nucleophilic enamine intermediate. youtube.com This enamine can then react with an electrophile in a highly controlled, stereoselective manner, often proceeding through a well-organized, hydrogen-bonded transition state that dictates the stereochemical outcome. youtube.com This method is fundamental for creating chiral pyrrolidine building blocks.
Transition Metal Catalysis : Palladium (Pd)-catalyzed asymmetric annulation has been successfully used to construct pyrrole-containing bicyclic systems. nih.govcapes.gov.br These reactions can involve the coupling of precursors like vinyl aziridines with substituted pyrroles to form the fused ring system with high enantioselectivity. nih.govcapes.gov.br
1,3-Dipolar Cycloadditions : The reaction between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring. By using a chiral catalyst, this cycloaddition can be rendered highly stereoselective, establishing multiple stereocenters in a single step. researchgate.net This domino process is efficient for creating complex polycyclic pyrrolidine derivatives. researchgate.net
| Catalytic System | Reaction Type | Key Features | Reference(s) |
| Proline & Derivatives | Organocatalytic Aldol (B89426)/Mannich | Forms chiral pyrrolidine precursors via enamine intermediates. | nih.govyoutube.com |
| Palladium Complexes | Asymmetric Annulation | Constructs fused rings from precursors like vinyl aziridines. | nih.govcapes.gov.br |
| Chiral Lewis Acids | 1,3-Dipolar Cycloaddition | Controls stereochemistry in the formation of the pyrrolidine ring from azomethine ylides. | researchgate.net |
| Immobilized Isothiourea | Organocatalytic Cycloaddition | Recyclable catalyst for creating heterocyclic systems with high enantioselectivity. | researchgate.net |
Chemoenzymatic synthesis leverages the exceptional selectivity of enzymes for specific transformations within a classical organic synthesis framework. Enzymes operate under mild conditions and can provide unparalleled levels of enantioselectivity and regioselectivity, making them attractive tools for complex molecule synthesis.
For pyrrolizidine alkaloids, enzymes could be used for several key transformations:
Kinetic Resolution : An enzyme can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product.
Desymmetrization : An enzyme can selectively modify one of several identical functional groups in a symmetrical molecule, thereby creating a chiral intermediate from an achiral one.
Asymmetric Reductions or Oxidations : Ketoreductases and oxidases can convert ketones or alcohols to chiral alcohols or ketones, respectively, establishing key stereocenters.
Although a specific chemoenzymatic route to this compound is not prominently documented, the principles are widely applied in alkaloid synthesis and represent a promising avenue for developing efficient and selective routes.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure compounds from nature as starting materials. This approach cleverly incorporates the existing stereochemistry of the starting material into the final target molecule, bypassing the need to create chirality from scratch.
A robust and adaptable methodology for producing stereoisomers of 7a-substituted pyrrolizidine derivatives starts from inexpensive L-proline and epichlorohydrin. scilit.comresearchgate.net In this strategy, the inherent chirality of L-proline is transferred through the synthetic sequence. A key step involves a stereocontrolled anionic cyclization that forges the bicyclic pyrrolizidine ring system. scilit.comresearchgate.net This process can yield valuable 7a-hydroxymethyl pyrrolizidine derivatives, which are direct precursors to this compound via a straightforward chlorination reaction. scilit.comresearchgate.net Similarly, other natural products like D-glucose have been used as starting points for the synthesis of related polyhydroxylated pyrrolizidine alkaloids, demonstrating the versatility of this approach. nih.gov
Green Chemistry Principles in Pyrrolizine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrrolizidine synthesis, this involves adopting more environmentally friendly solvents, improving atom economy, and using catalytic rather than stoichiometric reagents.
The application of organocatalysis and recyclable catalysts, as mentioned in section 2.3.2, aligns well with green chemistry principles. nih.govresearchgate.net For instance, using a small amount of a non-toxic, metal-free catalyst like proline is preferable to using stoichiometric amounts of heavy metal reagents. nih.gov Furthermore, developing visible-light-driven reactions that use light as an energy source and molecular oxygen as a benign oxidant represents a significant advance in green synthetic methodology. rsc.org
A major focus of green chemistry is the reduction of volatile organic compounds (VOCs) by replacing traditional organic solvents with more benign alternatives like water, or by eliminating the solvent altogether.
Aqueous Media Reactions : Performing organic reactions in water is highly attractive due to its low cost, non-flammability, and minimal environmental impact. Researchers have developed bifunctional prolinamide-based organocatalysts that are effective for asymmetric aldol reactions in water, demonstrating that complex stereoselective transformations can be achieved in aqueous media. nih.gov The development of synthetic strategies for heterocyclic compounds in aqueous ethanol (B145695) further highlights the feasibility of this green approach. bme.hu
Solvent-Free Reactions : Solvent-free, or "neat," reactions minimize waste and can often be accelerated due to high reactant concentrations. These reactions are typically conducted by grinding solids together or by heating a mixture of reactants without any solvent. While specific solvent-free syntheses for the pyrrolizidine core are less common, the underlying principle is a key goal in the broader field of green heterocyclic synthesis.
By integrating these advanced stereocontrolled and green chemistry principles, the synthesis of this compound and its derivatives can be achieved with greater efficiency, selectivity, and environmental responsibility.
Catalytic and Reusable Systems
The development of catalytic and reusable systems for the synthesis of this compound and its derivatives is a significant focus in modern organic chemistry, aligning with the principles of green and sustainable synthesis. These strategies aim to improve efficiency, reduce waste, and allow for the recovery and recycling of expensive catalysts. Key approaches include metal-catalyzed cyclizations and functionalizations, as well as organocatalytic methods for asymmetric synthesis.
One prominent strategy in the synthesis of the pyrrolizidine core involves ring-closing metathesis (RCM), often employing ruthenium-based catalysts such as the Grubbs' series. nih.gov While highly efficient in forming the bicyclic structure from a suitable diene precursor, the homogeneous nature of these catalysts typically complicates their removal from the reaction mixture and subsequent reuse. organic-chemistry.org To address this, research has focused on the immobilization of Grubbs-type catalysts on solid supports like polymers or silica. researchgate.net This heterogenization allows for easier separation of the catalyst from the product and potential for recycling, although challenges such as reduced activity and catalyst leaching can arise. researchgate.net
Palladium-catalyzed reactions also represent a powerful tool for constructing the pyrrolizidine skeleton. For instance, aerobic oxidative cyclization can be employed to form the bicyclic system from acyclic precursors. nih.govdiva-portal.org The reoxidation of the palladium catalyst is crucial for a catalytic cycle, and the use of co-catalysts or specialized ligand systems can facilitate this process, enabling the use of molecular oxygen as a green terminal oxidant. nih.govdiva-portal.org Similar to ruthenium catalysts, immobilizing palladium catalysts on solid supports is a key strategy to enhance their reusability in these synthetic routes. caltech.edu
Another critical catalytic step in the synthesis of functionalized pyrrolizidines, including precursors to this compound, is the reduction of functional groups. For example, the reduction of a nitrile to a primary amine is a key transformation. This is often achieved through catalytic hydrogenation using metals like platinum (e.g., platinum dioxide) or Raney nickel. wikipedia.org These heterogeneous catalysts can be readily recovered by filtration and reused, making them economically and environmentally advantageous for large-scale production. wikipedia.orgnih.gov
In the realm of asymmetric synthesis to produce enantiomerically pure pyrrolizidine derivatives, organocatalysis has emerged as a powerful approach. Chiral organocatalysts, such as those based on the amino acid L-proline, can catalyze various transformations like aldol and Michael reactions with high stereoselectivity. nih.govnih.gov A significant advantage of these metal-free catalysts is their lower toxicity and cost. To enhance their practical utility, substantial effort has been dedicated to the immobilization of proline and its derivatives on solid supports, such as polymers and silica. magtech.com.cnresearchgate.net These immobilized organocatalysts can be easily recovered and reused for multiple reaction cycles, often with minimal loss of activity or enantioselectivity. nih.govacs.org
The table below summarizes various catalytic systems that can be applied in the synthesis of pyrrolizidine derivatives, highlighting their potential for reusability.
| Catalyst Type | Reaction | Support for Immobilization | Reusability |
| Grubbs' Catalyst (Ru-based) | Ring-Closing Metathesis | Polymers, Silica | Possible, subject to leaching |
| Palladium Catalysts | Aerobic Oxidative Cyclization | Carbon, Polymers | Good, with appropriate ligands |
| Platinum Dioxide (PtO₂) | Nitrile Reduction | None (Heterogeneous) | Excellent |
| L-Proline Derivatives | Asymmetric Aldol/Michael Reactions | Polymers, Silica, MOFs | Very Good |
The development and application of these catalytic and reusable systems are pivotal for the sustainable and efficient synthesis of complex molecules like this compound and its derivatives.
Chemical Transformations and Synthetic Utility of 7a Chloromethyl Hexahydro 1h Pyrrolizine
Reactivity and Mechanism of the Chloromethyl Group at the 7a-Position
The chloromethyl group at the tertiary carbon of the 7a-position is the primary site of reactivity in 7a-(chloromethyl)hexahydro-1H-pyrrolizine. Its transformations are central to the synthetic utility of the molecule, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions (e.g., with heteroatom nucleophiles)
The carbon-chlorine bond in the chloromethyl group is susceptible to cleavage by nucleophiles, proceeding through a nucleophilic substitution mechanism. Given the tertiary nature of the carbon atom, the reaction mechanism can be influenced by the nature of the nucleophile, solvent, and reaction conditions, potentially involving SN1 or SN2 pathways.
A variety of heteroatom nucleophiles can be employed to displace the chloride ion, leading to a diverse range of functionalized pyrrolizidine (B1209537) derivatives. While specific examples for this compound are not extensively documented in the literature, the expected reactivity follows established principles of organic chemistry.
| Nucleophile | Reagent Example | Product |
| Azide | Sodium azide (NaN₃) | 7a-(Azidomethyl)hexahydro-1H-pyrrolizine |
| Amine | Ammonia (B1221849), primary/secondary amines | 7a-(Aminomethyl)hexahydro-1H-pyrrolizine derivatives |
| Thiolate | Sodium thiomethoxide (NaSMe) | 7a-((Methylthio)methyl)hexahydro-1H-pyrrolizine |
| Alkoxide | Sodium methoxide (NaOMe) | 7a-(Methoxymethyl)hexahydro-1H-pyrrolizine |
The introduction of an azide group, for instance, provides a precursor to the corresponding amine via reduction, offering an alternative route to the 7a-aminomethyl derivative.
Rearrangement Reactions (e.g., ring enlargement)
The hexahydro-1H-pyrrolizine skeleton, particularly when substituted with a halomethyl group at the 7a-position, can undergo fascinating rearrangement reactions, leading to ring-enlarged bicyclic systems. A notable example is the rearrangement of the related compound, 7a-trichloromethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, which serves as a precedent for the potential reactivity of the monochlorinated analogue acs.org.
Under the influence of reagents such as silver nitrate in aqueous acetone, 7a-(trichloromethyl)hexahydro-1H-pyrrolizine has been shown to rearrange to form 5-substituted 1-azabicyclo[3.3.1]nonane derivatives acs.org. This transformation is believed to proceed through a Wagner-Meerwein-type rearrangement, initiated by the departure of the halide ion, leading to the expansion of one of the five-membered rings to a six-membered ring. A similar pathway can be postulated for this compound, which would provide a valuable synthetic route to the 1-azabicyclo[3.3.1]nonane skeleton, a core structure found in various natural products and biologically active molecules.
Carbon-Carbon Bond Forming Reactions (e.g., cross-coupling, Grignard)
The formation of new carbon-carbon bonds at the 7a-methyl position would significantly expand the synthetic utility of this compound. While direct cross-coupling or Grignard reactions of unactivated alkyl halides can be challenging, modern catalytic methods offer potential avenues.
Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation. Methodologies such as Kumada, Negishi, and Sonogashira couplings have been developed for the reaction of unactivated alkyl chlorides, which could potentially be applied to this compound.
| Cross-Coupling Reaction | Organometallic Reagent | Catalyst System (Example) | Potential Product |
| Kumada | Grignard Reagent (R-MgBr) | Ni or Pd with phosphine (B1218219) ligands | 7a-(Alkyl/Aryl-methyl)hexahydro-1H-pyrrolizine |
| Negishi | Organozinc Reagent (R-ZnX) | Pd with specialized phosphine ligands | 7a-(Alkyl/Aryl-methyl)hexahydro-1H-pyrrolizine |
| Sonogashira | Terminal Alkyne | Ni or Pd catalyst with a copper co-catalyst | 7a-(Alkynyl-methyl)hexahydro-1H-pyrrolizine |
These reactions would allow for the introduction of a wide range of alkyl, aryl, and alkynyl substituents, providing access to a diverse library of novel pyrrolizidine derivatives.
Grignard Reaction: The formation of a Grignard reagent from this compound would be a direct approach to a versatile nucleophile. However, the presence of the tertiary amine within the pyrrolizidine scaffold could complicate the reaction through acid-base interactions with the Grignard reagent once formed. Careful selection of reaction conditions would be crucial to favor the desired C-Mg bond formation.
Derivatization of the Hexahydro-1H-Pyrrolizine Scaffold
Beyond the reactivity of the chloromethyl group, the hexahydro-1H-pyrrolizine scaffold itself offers opportunities for further functionalization, enabling the synthesis of a wide range of structurally diverse molecules.
Functionalization at Ring Positions (e.g., C-H activation)
Direct functionalization of the C-H bonds of the pyrrolizidine rings represents an atom-economical and efficient strategy for derivatization. While specific examples for the hexahydro-1H-pyrrolizine core are not extensively reported, recent advances in C-H activation of saturated N-heterocycles provide a strong basis for its feasibility.
Directed C-H activation, utilizing a directing group to guide a metal catalyst to a specific C-H bond, has been successfully applied to pyrrolidine (B122466) and piperidine systems. A similar strategy could be envisioned for the hexahydro-1H-pyrrolizine scaffold. For instance, temporary installation of a directing group on the nitrogen atom could facilitate the selective functionalization of specific ring positions, such as C-1, C-2, C-3, C-5, or C-6, through the formation of a metallacyclic intermediate. This would open up avenues for the introduction of aryl, alkyl, or other functional groups at positions that are otherwise unreactive.
Modifications of the Nitrogen Atom (e.g., N-alkylation, N-protection)
The lone pair of electrons on the nitrogen atom of the hexahydro-1H-pyrrolizine ring makes it a nucleophilic center, amenable to various modifications.
N-Alkylation: As a secondary amine, the nitrogen atom can readily undergo N-alkylation with a variety of alkylating agents, such as alkyl halides or sulfates. This allows for the introduction of a wide range of substituents on the nitrogen atom, modulating the steric and electronic properties of the molecule. Reductive amination, reacting the pyrrolizidine with an aldehyde or ketone in the presence of a reducing agent, provides another powerful method for N-alkylation.
N-Protection: In multi-step syntheses, it is often necessary to protect the nitrogen atom to prevent unwanted side reactions. Common amine protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), can be readily installed on the hexahydro-1H-pyrrolizine nitrogen under standard conditions. These protecting groups can be selectively removed later in the synthetic sequence, restoring the secondary amine functionality.
| Protection Group | Reagent | Deprotection Condition |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA, HCl) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) |
The ability to protect and deprotect the nitrogen atom provides crucial flexibility in the design of synthetic routes towards complex target molecules based on the hexahydro-1H-pyrrolizine scaffold.
This compound as a Versatile Synthetic Building Block
The strategic placement of a chloromethyl group at the 7a-position of the hexahydro-1H-pyrrolizine core imparts significant synthetic potential to this molecule. This functional group can act as an electrophilic handle, allowing for a range of nucleophilic substitution and rearrangement reactions. These transformations enable the elaboration of the simple bicyclic pyrrolizidine structure into more intricate molecular scaffolds.
Precursor to Complex Azabicyclic and Polycyclic Systems
While direct and extensive studies on the synthetic applications of this compound are not widely documented, its role as a precursor to complex azabicyclic and polycyclic systems can be inferred from the reactivity of structurally related compounds. The chloromethyl group is a versatile functional group that can participate in various bond-forming reactions. For instance, it can undergo intramolecular cyclization with a suitably positioned nucleophile within the molecule or an appended side chain, leading to the formation of new rings and, consequently, more complex polycyclic systems.
The reactivity of the C-Cl bond allows for its conversion into other functional groups, thereby expanding its synthetic utility. For example, substitution of the chloride with other halides or sulfonate esters can modulate its reactivity for subsequent transformations. Furthermore, the pyrrolizidine nitrogen can be quaternized, which can influence the reactivity of the 7a-substituent and facilitate skeletal rearrangements.
Role in the Synthesis of Bridged and Fused Ring Structures
A significant application of 7a-(halomethyl)pyrrolizidine derivatives lies in their ability to undergo rearrangement reactions to form bridged bicyclic systems. Notably, a close analog, 7a-(trichloromethyl)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, has been shown to rearrange to form 1-azabicyclo[3.3.1]nonanes. nih.govrsc.org This transformation provides a strong precedent for the potential of this compound to serve as a precursor to similar bridged structures.
The rearrangement is thought to proceed through the formation of an aziridinium ion intermediate, followed by a ring expansion, which ultimately yields the thermodynamically more stable bridged bicyclic system. The nature of the substituent at the 7a-position and the reaction conditions are critical in directing the course of this rearrangement. It is plausible that this compound could undergo a similar transformation, potentially under milder conditions compared to its trichloromethyl counterpart, to afford a 1-azabicyclo[3.3.1]nonane skeleton. This class of compounds is of interest due to its presence in the core structure of various biologically active alkaloids.
The table below outlines the transformation of a 7a-(trihalomethyl)pyrrolizidine to a bridged bicyclic system, which serves as a model for the potential reactivity of this compound.
| Starting Material | Product | Transformation Type |
| 7a-(Trichloromethyl)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine | 5-Substituted-1-azabicyclo[3.3.1]nonane | Rearrangement |
While the direct synthesis of fused ring structures from this compound is not explicitly detailed in the literature, the inherent reactivity of the chloromethyl group suggests its potential in such applications. Intramolecular alkylation of a carbon nucleophile positioned elsewhere on the pyrrolizidine ring system or on a side chain could lead to the formation of a new fused ring. The stereochemistry of the starting material would be crucial in determining the stereochemical outcome of the cyclization.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Specific NMR data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY, and DOSY) for 7A-(CHLOROMETHYL)HEXAHYDRO-1H-PYRROLIZINE are not available in published literature.
One-Dimensional NMR (¹H, ¹³C)
Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been reported.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Specific 2D NMR correlation data (COSY, HSQC, HMBC, NOESY) to establish the connectivity and stereochemistry of this compound are not available.
Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis
There are no published DOSY studies involving this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the nominal and monoisotopic mass can be calculated from the molecular formula, experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for fragmentation analysis of this compound, are not available in the scientific literature. guidechem.com
High-Resolution Mass Spectrometry (HRMS)
No experimental HRMS data for this compound has been found.
Tandem Mass Spectrometry (MS/MS) for Structural Information
No MS/MS fragmentation data or analysis for this compound has been reported.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. youtube.comnih.gov These techniques probe the vibrational modes of molecules, which are sensitive to bond strength, atomic masses, and molecular geometry. For this compound, the spectra would be characterized by vibrations of the saturated bicyclic amine core, the C-H bonds of the pyrrolizidine (B1209537) ring, and the distinctive chloromethyl group.
Expected Vibrational Modes:
The primary functional groups and their expected vibrational frequencies are detailed below. The hexahydropyrrolizine skeleton, being a saturated bicyclic amine, will exhibit characteristic C-N and C-H stretching and bending vibrations. researchgate.netresearchgate.net The chloromethyl (-CH2Cl) group introduces a C-Cl stretching mode, which is a key diagnostic feature.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group/Structural Unit | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C-H (Aliphatic) | Stretching | 2960–2850 | 2960–2850 | Strong (IR), Strong (Raman) |
| C-H | Bending | 1470–1430 | 1470–1430 | Medium (IR), Medium (Raman) |
| C-N (Tertiary Amine) | Stretching | 1250–1020 | 1250–1020 | Medium-Weak (IR), Medium (Raman) |
| C-Cl (Alkyl Chloride) | Stretching | 800–600 | 800–600 | Strong (IR), Strong (Raman) |
Note: The exact frequencies can be influenced by the molecule's conformation and intermolecular interactions.
In the IR spectrum, the C-H stretching vibrations of the methylene (B1212753) groups in the pyrrolizidine rings would appear as strong bands in the 2960–2850 cm⁻¹ region. rsc.org The C-N stretching of the tertiary amine is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹. A key band for confirming the structure would be the C-Cl stretching vibration, which is anticipated to be a strong absorption in the 800–600 cm⁻¹ range. researchgate.netcapes.gov.br
Raman spectroscopy would provide complementary information. While C-N stretches are often weak in IR, they can be more prominent in Raman spectra. The symmetric C-H stretching and the C-Cl stretch are also expected to be strong Raman scatterers. researchgate.net The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govnih.gov This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a detailed model of the atomic arrangement in the crystal. thieme-connect.de
For a chiral molecule like this compound, which possesses stereocenters, determining the absolute configuration is crucial. The compound crystallizes in a non-centrosymmetric space group, a prerequisite for distinguishing between enantiomers using X-ray diffraction. ed.ac.uk The key to determining the absolute configuration lies in the phenomenon of anomalous scattering. thieme-connect.de When the X-ray wavelength is near an absorption edge of an atom in the crystal (in this case, chlorine would be a significant anomalous scatterer), the scattering factor becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical.
The analysis of these intensity differences allows for the unambiguous assignment of the absolute structure. ed.ac.uk A statistical parameter known as the Flack parameter is often used to quantify the correctness of the assigned enantiomer; a value close to zero indicates the correct absolute configuration has been determined. ed.ac.uk A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of its solid-state conformation and absolute stereochemistry.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the electronic structure, providing insights into stability, reactivity, and potential interaction sites.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It calculates the electronic energy and properties of a molecule based on its electron density. DFT is widely used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties like orbital energies (HOMO/LUMO), which are crucial for assessing reactivity.
While specific DFT studies on 7A-(chloromethyl)hexahydro-1H-pyrrolizine are not prominent in the literature, the methodology is extensively applied to related heterocyclic structures. For instance, in the development of novel anticancer agents, DFT has been used to optimize the 2-dimensional structures of 1,8-naphthyridine (B1210474) derivatives before calculating molecular descriptors for quantitative structure–activity relationship (QSAR) models. In such studies, the B3LYP hybrid functional is a commonly employed method.
In other research, DFT calculations, combined with molecular docking, have been used to validate experimental findings for newly synthesized spiro-pyrrolidine derivatives, demonstrating the method's utility in confirming structure and predicting interactions. rsc.org
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer very high accuracy, though typically at a much greater computational expense than DFT. They are often used as a benchmark for other methods. For complex systems, a common approach is to use high-level ab initio calculations on a simplified model system to validate the results from more cost-effective DFT methods that are then used on the larger, complete molecule.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its function, particularly its ability to interact with biological targets. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule. Molecular Dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility and intermolecular interactions. prepchem.com
MD simulations have become an indispensable tool in drug discovery. prepchem.com For example, in the design of novel inhibitors targeting acetylcholinesterase for Alzheimer's disease, MD simulations were performed on rationally designed pyrrolidin-2-one derivatives. nih.govguidechem.com These simulations, often run for nanosecond timescales, assess the stability of the ligand-protein complex, tracking metrics like root-mean-square deviation (RMSD) to understand how the molecule binds and stays within the active site of a protein. nih.govguidechem.com Such studies are crucial for designing novel pyrrolizine analogues with specific biological targets. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods can predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. This is highly valuable for confirming the structure of newly synthesized compounds or for distinguishing between isomers. The process typically involves optimizing the molecule's geometry (often with DFT) and then calculating the magnetic shielding tensors for each nucleus.
The accuracy of these predictions has improved significantly with the advent of machine learning models trained on large databases of experimental and calculated shifts. These approaches can now account for subtle environmental factors like the solvent used. While a specific predicted NMR spectrum for this compound is not available, the general methodology is well-established. For a given organic molecule, modern predictors can achieve a mean absolute error (MAE) of around 0.11 ppm for ¹H shifts and 2.94 ppm for ¹³C shifts using machine learning approaches.
Table 1: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts This table is a hypothetical example to illustrate the typical accuracy of modern NMR prediction tools and does not represent actual data for this compound.
| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| H-1 (axial) | 2.85 | 2.95 | -0.10 |
| H-1 (equatorial) | 3.10 | 3.08 | +0.02 |
| H-3 | 1.90 | 2.01 | -0.11 |
| H-5 | 3.45 | 3.39 | +0.06 |
Elucidation of Reaction Mechanisms and Transition States in Pyrrolizine Synthesis
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transient intermediates and high-energy transition states. By mapping the potential energy surface of a reaction, chemists can understand reaction kinetics, predict product distributions, and optimize reaction conditions.
Key synthetic steps in forming the pyrrolizine core, such as intramolecular cyclization or rearrangement reactions, are well-suited for this type of analysis. For example, the Cope-House cyclization is a key step in the synthesis of some polyhydroxylated pyrrolizidines. A computational study of such a reaction would involve locating the transition state structure and calculating the activation energy, providing insight into the reaction's feasibility and stereochemical outcome. While specific computational studies on the synthesis of this compound are not detailed in the literature, the tools to elucidate its formation pathway, such as the rearrangement of a related trichloromethyl derivative, are readily available.
In Silico Design of Novel Pyrrolizine Analogues
In silico drug design uses computational methods to identify, design, and optimize new drug candidates. The pyrrolizine scaffold serves as a valuable starting point for the design of new therapeutic agents due to its presence in many biologically active compounds.
Researchers have successfully designed and synthesized novel pyrrolizine derivatives as potential anticancer and anti-inflammatory agents. The design process often involves:
Scaffold Hopping or Decoration: Modifying the core pyrrolizine structure with different functional groups to enhance activity or improve properties.
Molecular Docking: Simulating how the designed analogues bind to the active site of a biological target, such as an enzyme or receptor. This helps prioritize which compounds to synthesize.
ADMET Prediction: In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with favorable drug-like characteristics early in the discovery process.
Studies on pyrrolizine-5-carboxamides, for instance, have led to the identification of potent anticancer agents, with molecular docking suggesting a multi-targeted mechanism involving enzymes like COX-2 and various kinases.
Table 2: Examples of In Silico Designed Pyrrolizine Analogues and Their Biological Targets
| Compound Class | Therapeutic Area | Biological Target(s) | Key Findings |
|---|---|---|---|
| Pyrrolizine-5-carboxamides | Anticancer | COX-1, COX-2, Kinases | Identified compounds with high COX-2 selectivity and apoptosis-inducing capabilities. |
| Pyrrolizine Hybrids | Anticancer | EGFR, CDK-2 | Difluoro substituted derivatives showed potent antiproliferative activity against multiple cancer cell lines. |
| Pyrrolopyridine Derivatives | Autoimmune Diseases | Janus Kinase 1 (JAK1) | Designed novel inhibitors with higher predicted binding energy than existing drugs. |
Future Directions and Emerging Research Avenues in Hexahydro 1h Pyrrolizine Chemistry
Development of Novel Catalytic and Flow Chemistry Approaches
The synthesis of complex heterocyclic systems like the pyrrolizidine (B1209537) core is increasingly reliant on advanced catalytic methods that offer high efficiency and stereoselectivity. researchgate.net Future syntheses of 7A-(CHLOROMETHYL)HEXAHYDRO-1H-PYRROLIZINE could move beyond traditional batch processes by leveraging novel catalyst systems and continuous-flow manufacturing.
Novel Catalytic Strategies: Recent breakthroughs include multi-relay catalytic processes that can generate multiple stereocenters in a single tandem sequence. For instance, a triple-tandem protocol using a Hoveyda-Grubbs catalyst and a chiral phosphoric acid has been employed to construct the pyrrolizidinone skeleton with excellent diastereo- and enantioselectivity. researchgate.net Another promising area is the development of dual-atom catalysts, such as two copper ions supported on polymeric carbon nitride, which have demonstrated higher efficiency, reusability, and a significantly lower carbon footprint compared to conventional catalysts in cross-coupling reactions. sciencedaily.com Adapting such catalytic systems could enable a more sustainable and efficient assembly of the pyrrolizidine framework of this compound.
Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream, offers superior control over reaction parameters, enhanced safety, and potential for seamless scalability. The application of flow chemistry to electro- and photocatalysis is particularly relevant. For example, the electrosynthesis of thiazolidin-2-imines has been successfully performed in a flow reactor. nih.govacs.org Similarly, an efficient N-heterocyclic carbene (NHC)-mediated oxidative esterification was achieved in a microflow electrolysis cell with residence times under 13 seconds. nih.gov These precedents suggest that key cyclization or functionalization steps in the synthesis of this compound could be translated to flow-based protocols, leading to higher throughput and process optimization.
Table 1: Comparison of Catalytic Approaches for Pyrrolizidine & Related Skeleton Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Hoveyda-Grubbs Cat. + (R)-TRIP Phosphoric Acid | Cross Metathesis / aza-Michael / Michael Addition | Triple-tandem relay catalysis; generates three contiguous stereocenters. | researchgate.net |
| Ag(I) / Chiral Ligand | Asymmetric Desymmetrization / Cycloaddition | Access to optically active spirolactone-pyrrolidines with high diastereo-/enantioselectivity. | researchgate.net |
| Dual Copper Ions on Polymeric Carbon Nitride | Cross-Coupling Reactions | Highly efficient, reusable, low carbon footprint, adaptable for complex reactions. | sciencedaily.com |
| TEMPO (as redox catalyst) | Electrochemical Cyclization (in Flow) | Enables electrosynthesis in a continuous flow reactor. | nih.govacs.org |
Integration with Photoredox and Electrosynthesis
Modern synthetic chemistry is increasingly turning to photoredox catalysis and electrosynthesis as powerful, green alternatives to traditional methods that often require harsh reagents. rsc.orgchim.it These techniques utilize visible light or electricity to generate reactive intermediates under mild conditions, enabling novel chemical transformations. researchgate.netnih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a potent tool for constructing N-heterocycles. nih.gov For example, a formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to form diverse pyrrolidine (B122466) rings has been developed using this approach. researchgate.net This strategy was enabled by a "redox auxiliary" that avoided the need for a sacrificial co-reductant. researchgate.net Another innovative method uses inexpensive organic dyes like Rose Bengal as a metal-free photocatalyst to initiate an oxidation/[3+2] cycloaddition/aromatization cascade, yielding complex pyrroloisoquinolines. nih.gov Such strategies could be envisioned for the synthesis of the this compound core, potentially through a photocatalytic cycloaddition to form the bicyclic ring system.
Electrosynthesis: Electrosynthesis uses electrical current to drive redox reactions, offering precise control and eliminating the need for chemical oxidants or reductants. chim.it This method has been successfully applied to the synthesis of various N-heterocycles. nih.govacs.org For instance, an electrochemical oxidative [4+2] annulation between tertiary anilines and alkenes produces tetrahydroquinolines without any metal catalysts or external oxidants. nih.gov More directly relevant, the electrochemical synthesis of pyrrolidines has been achieved from simple sulfonamides via an intramolecular C(sp³)–H and N–H cross-coupling. nih.govacs.org These electrosynthetic methods represent a promising future avenue for constructing the hexahydro-1H-pyrrolizine skeleton in a more sustainable manner.
Exploration of Advanced Polymer-Supported Synthesis Techniques
Solid-phase synthesis, a technique where molecules are built step-by-step on a solid polymer support, has revolutionized the creation of peptides and oligonucleotides. wikipedia.org This methodology is now being applied to the synthesis of complex natural products and the generation of compound libraries for drug discovery. nih.gov
The core advantages of solid-phase synthesis are the simplification of purification—which involves merely filtering and washing the resin—and the ability to drive reactions to completion using excess reagents. wikipedia.org For a molecule like this compound, a synthetic strategy could involve anchoring a suitable pyrrolizidine precursor to a polymer resin. The reactive chloromethyl group itself, or a precursor functional group like a hydroxyl, could serve as the attachment point to the solid support. Once anchored, the pyrrolizidine core could be subjected to a series of chemical modifications. Finally, the derivatized molecule would be cleaved from the support. This approach would be particularly powerful for creating a library of diverse 7a-substituted hexahydro-1H-pyrrolizine analogs, allowing for rapid exploration of structure-activity relationships in medicinal chemistry contexts.
Computational-Guided Discovery of New Synthetic Routes
Computational chemistry has become an indispensable tool in modern synthetic planning, allowing researchers to predict reaction outcomes, rationalize stereoselectivity, and discover novel reaction pathways before embarking on extensive laboratory work.
For a molecule with multiple stereocenters like this compound, computational methods can be particularly insightful. Density Functional Theory (DFT) calculations can be used to model transition states of key cyclization reactions, helping to predict which diastereomer is likely to form under specific conditions. cdnsciencepub.com This was demonstrated in the synthesis of a complex heptacyclic pyrazine (B50134) core, where ZINDO calculations were used to evaluate the thermodynamic stability of four possible diastereomeric intermediates, correctly predicting the major product of a cyclozirconation reaction. nih.gov In the context of pyrrolizidine alkaloids, computational studies have already been used to probe the structure of their DNA adducts, providing insight into their biological interactions. cdnsciencepub.com A similar approach could be used to design a synthetic route to this compound by evaluating the feasibility of various hypothetical bond-forming reactions and identifying the most energetically favorable pathways, thereby saving significant time and resources.
Application as Chiral Ligands or Organocatalysts (if relevant to the compound's structure and typical research)
The pyrrolidine ring is considered a "privileged" scaffold in asymmetric catalysis, forming the basis of highly successful organocatalysts like proline and its derivatives. mdpi.comnih.gov The rigid, bicyclic structure of the hexahydro-1H-pyrrolizine core makes it an excellent candidate for development into a new class of chiral ligands and organocatalysts. The defined three-dimensional structure can create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol.
The compound this compound is particularly well-suited for this purpose. The chloromethyl group at the bridgehead 7a-position is a reactive chemical handle. This handle can be readily displaced by nucleophiles, allowing the pyrrolizidine scaffold to be covalently attached to other functional units, such as phosphines to create chiral phosphine (B1218219) ligands for transition metal catalysis, or other hydrogen-bond donating/accepting groups to create novel bifunctional organocatalysts. Pyrrolidine-based structures have been successfully used as organocatalysts in Michael additions and as chiral ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.govcapes.gov.br By leveraging the unique stereochemistry and rigidity of the hexahydro-1H-pyrrolizine framework, it is conceivable that derivatives of this compound could lead to catalysts with superior activity and selectivity.
Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Reactions
| Catalyst Type | Reaction | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Pyrrolidine-based with bulky C2 substituent | Michael addition of aldehydes to nitroolefins | Up to 85% ee | nih.gov |
| Prolinamide-based | Aldol (B89426) Reaction | Mediocre to good enantiocontrol reported | mdpi.com |
| Pyrrolidine-based with diamine backbone | Conjugate addition to nitroalkenes | Up to 99% ee | researchgate.net |
| 1-(2-Pyridylmethyl)pyrrolidine | Addition of diethylzinc to benzaldehyde | Up to 95% ee | capes.gov.br |
Q & A
Q. How to align experimental research on this compound with broader theoretical models in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
